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Compound of Interest

Compound Name: DSP-1053

Cat. No.: B8105912

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel serotonin reuptake inhibitor DSP-
1053 with established selective serotonin reuptake inhibitors (SSRIs). The information
presented is supported by preclinical experimental data to assist researchers and drug
development professionals in evaluating its potential.

Executive Summary

DSP-1053 is a novel investigational agent that exhibits a dual mechanism of action as a potent
serotonin transporter (SERT) inhibitor and a partial agonist of the serotonin 1A (5-HT1A)
receptor.[1] This profile distinguishes it from traditional SSRIs, which primarily act by blocking
SERT. The partial agonism at the 5-HT1A receptor is hypothesized to contribute to a faster
onset of antidepressant effects and a potentially improved side-effect profile, particularly
concerning nausea and emesis.[1] Preclinical studies suggest that DSP-1053 demonstrates
comparable or superior efficacy to the established SSRI paroxetine in animal models of
depression, with a potentially faster onset of action and a reduced propensity to induce
vomiting.[1]

Comparative Pharmacodynamics

The primary pharmacological distinction between DSP-1053 and other SSRIs lies in its
significant interaction with the 5-HT1A receptor. While most SSRIs have low affinity for this
receptor, DSP-1053 exhibits high affinity and partial agonist activity, a profile it shares with
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vilazodone. This dual action is thought to synergistically enhance serotonergic
neurotransmission.

Signaling Pathway of DSP-1053

The following diagram illustrates the dual mechanism of action of DSP-1053. It blocks the
reuptake of serotonin (5-HT) by inhibiting the serotonin transporter (SERT) on the presynaptic
neuron, thereby increasing the concentration of 5-HT in the synaptic cleft. Simultaneously, it
acts as a partial agonist at both presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A
receptors.

Partial Agonism

Presynaptic Neuron

Inhibition 5-HT1A Autoreceptor

Synaptic Cleft T | Inhibits Release
1
5-HT
Partial Agnni:m [ |
Reuptake
5-HT
Release
Activation Postsynaptic Neuron
w

Postsynaptic Downstream
5-HT1A Receptor, Signaling

Click to download full resolution via product page

Figure 1: Dual mechanism of action of DSP-1053.
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Quantitative Data Comparison

The following tables summarize the in vitro binding affinities and functional potencies of DSP-
1053 and other selected SSRIs.

Table 1: Serotonin Transporter (SERT) and 5-HT1A
Receptor Binding Affinities (Ki, nM)

Compound SERT Ki (nM) 5-HT1A Ki (nM)
DSP-1053 1.02[1] 5.05[1]
Paroxetine 0.05 - 1.11][2] >1000[1]
Fluoxetine 1.4 - 14.0[3][4] 14.0[4]
Sertraline ~25 (DAT Ki) >1000
Citalopram 1.1 (Escitalopram) >1000
Escitalopram 1.1[3] >1000
Vilazodone 1.6 2.1

Note: Lower Ki values indicate higher binding affinity.

Table 2: SERT Inhibition and 5-HT1A Receptor
Functional Activity
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5-HT1A Intrinsic Activity

Compound SERT IC50 (nM)
(%)

DSP-1053 2.74[1] 70.0[1]

Paroxetine

Fluoxetine

Sertraline

Citalopram

Escitalopram 2.1[5]

Vilazodone - Partial Agonist

Note: IC50 represents the concentration required to inhibit 50% of SERT activity. Intrinsic
activity reflects the ability of the compound to activate the 5-HT1A receptor relative to the

endogenous ligand, serotonin.

Preclinical Efficacy and Safety Profile
Antidepressant-Like Activity

Preclinical studies in rodent models of depression provide initial insights into the potential
therapeutic efficacy of DSP-1053.

Forced Swim Test: In the rat forced swimming test, a model used to screen for antidepressant
activity, two-week administration of DSP-1053 (1 mg/kg) significantly reduced immobility time.
[1] In comparison, paroxetine (3 and 10 mg/kg) required three weeks of administration to
achieve a similar effect, suggesting a potentially faster onset of action for DSP-1053.[1]

Olfactory Bulbectomy Model: In the olfactory bulbectomy model in rats, another established
model of depression, one and two-week administration of DSP-1053 reduced emotionality
scores and hyperactivity.[1] Paroxetine, however, required two weeks of treatment to produce

similar beneficial effects.[1]

Safety Profile: Emesis
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A common side effect of SSRIs is nausea and vomiting. Preclinical studies have evaluated the
emetic potential of DSP-1053.

In rats and the shrew-like animal Suncus murinus, single administrations of DSP-1053 did
induce vomiting.[1] However, with repeated treatment, the number of vomiting episodes
significantly decreased with DSP-1053, a phenomenon not observed with paroxetine.[1] This
suggests a potential for tolerance development to the emetic effects of DSP-1053, possibly
mediated by its 5-HT1A receptor activity.[1]

Experimental Protocols
In Vitro Receptor Binding and Reuptake Inhibition
Assays

A generalized workflow for determining the binding affinity and reuptake inhibition of a test
compound is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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